Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate
CAS No.: 1807213-22-4
Cat. No.: VC2753568
Molecular Formula: C10H6BrF2NO2
Molecular Weight: 290.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807213-22-4 |
|---|---|
| Molecular Formula | C10H6BrF2NO2 |
| Molecular Weight | 290.06 g/mol |
| IUPAC Name | methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate |
| Standard InChI | InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-8(11)5(4-14)2-6(7)9(12)13/h2-3,9H,1H3 |
| Standard InChI Key | VAJLJLFCIMHIAS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C(=C1)Br)C#N)C(F)F |
| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)Br)C#N)C(F)F |
Introduction
Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate is a complex organic compound belonging to the benzoate derivative family. It features a unique combination of functional groups, including a bromine atom, a cyano group, and a difluoromethyl group attached to a benzene ring. This arrangement confers distinct chemical properties, making it valuable in various scientific applications, particularly in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate involves multiple-step organic reactions. Common synthetic routes may include:
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Solvents: Dimethylformamide (DMF) or acetonitrile are commonly used.
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Catalysts: Employed to enhance reaction efficiency.
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Industrial Production: Large-scale chemical reactors with automated systems are used to maintain precise control over reaction parameters such as temperature and pressure. Techniques like continuous flow processing can enhance efficiency and product quality.
Applications
Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate is utilized in various scientific applications:
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Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
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Medicinal Chemistry: Its unique structure makes it a valuable compound for developing new pharmaceuticals.
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Research: It is used in studies related to chemical reactivity and biological interactions.
Comparison with Similar Compounds
Similar compounds, such as Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate, exhibit distinct biological activities due to their unique functional groups. The presence of a trifluoromethyl group in such compounds enhances their stability and interaction with biological targets. In contrast, Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate's difluoromethyl group may confer different chemical and biological properties.
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